tert-butyl N-(4-bromo-2,6-dimethylphenyl)carbamate
Description
Comparative Crystallographic Data
The conformation of the target compound is likely influenced by:
- Steric Effects : The 2,6-dimethyl groups restrict rotation around the C-N bond, favoring a coplanar arrangement of the aromatic ring and carbamate group.
- Electron Distribution : The bromine atom at position 4 may induce partial negative charge on the adjacent carbon, affecting bond lengths and angles.
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data (CDCl₃)
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| tert-Butyl (C(CH₃)₃) | 1.32 | Singlet | 9H |
| Aromatic (H at C-3 and C-5) | 6.8–7.0 | Doublet of doublets | 2H |
| Carbamate NH | 5.2–5.5 | Broad singlet | 1H |
¹³C NMR Data (CDCl₃)
| Carbon Environment | Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | 153–155 |
| Aromatic (C-1, C-2, C-4, C-6) | 125–135 |
| tert-Butyl (C(CH₃)₃) | 28–30 |
Note: NH signals may vary depending on solvent and temperature due to hydrogen bonding.
Infrared (IR) Spectroscopy
| Functional Group | Absorption (cm⁻¹) |
|---|---|
| C=O (Carbamate) | 1700–1720 |
| C-Br (Stretching) | 600–650 |
| N-H (Stretching) | 3300–3500 |
Mass Spectrometry (MS)
Key Fragments
| m/z | Assignment |
|---|---|
| 300 | [M]⁺ (Molecular Ion) |
| 243 | [M - C(CH₃)₃]⁺ |
| 183 | [C₈H₁₀BrN]⁺ (Aromatic Core + Br) |
Comparative Structural Analysis with Related Carbamates
Structural Analogues and Their Properties
Reactivity Trends
- Electron-Donating Groups : Methyl substituents at C-2 and C-6 enhance electron density at the aromatic ring, potentially increasing nucleophilic reactivity.
- Bromine Substituent : The C-4 bromine atom serves as a leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura).
- Steric Effects : The 2,6-dimethyl groups hinder approach of large reagents, favoring reactions at the less hindered C-4 position.
Properties
IUPAC Name |
tert-butyl N-(4-bromo-2,6-dimethylphenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2/c1-8-6-10(14)7-9(2)11(8)15-12(16)17-13(3,4)5/h6-7H,1-5H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOKQNFVMJIWDEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)OC(C)(C)C)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of 4-Bromo-2,6-dimethylaniline
Reagents :
- 4-Bromo-2,6-dimethylaniline
- Di-tert-butyl dicarbonate (Boc₂O)
- Base (e.g., tert-butoxide, sodium bicarbonate)
- Solvent (acetonitrile, tetrahydrofuran)
Procedure :
- Reaction Setup : 4-Bromo-2,6-dimethylaniline (1 equiv) and Boc₂O (1.2–1.5 equiv) are dissolved in anhydrous acetonitrile under inert atmosphere.
- Base Addition : A solution of tert-butoxide (1 mol/L in THF) is added dropwise to initiate deprotonation of the aniline.
- Heating : The mixture is stirred at 50–60°C for 2–4 hours, monitored by TLC or HPLC for completion.
- Workup : The solvent is evaporated under reduced pressure, and the residue is dissolved in dichloromethane. The organic layer is washed with 1M HCl (3×) to remove unreacted aniline, dried over Na₂SO₄, and concentrated.
- Purification : The crude product is purified via column chromatography (hexane/ethyl acetate gradient) or recrystallized from ethanol.
Key Reaction Parameters :
| Parameter | Optimal Condition |
|---|---|
| Temperature | 50–60°C |
| Reaction Time | 2–4 hours |
| Boc₂O Equivalents | 1.2–1.5 |
| Solvent | Acetonitrile or THF |
| Base | tBuONa or NaHCO₃ |
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the aniline’s amine group on the electrophilic carbonyl carbon of Boc₂O, facilitated by base-mediated deprotonation. The tert-butoxycarbonyl group acts as a protecting agent, enhancing stability during subsequent synthetic steps.
Optimization Strategies
Solvent and Base Selection
- Solvent Effects : Acetonitrile and THF are preferred due to their ability to dissolve both Boc₂O and the aniline derivative. Polar aprotic solvents enhance reaction rates by stabilizing the transition state.
- Base Compatibility : Strong bases like tert-butoxide drive the reaction to completion faster but risk side reactions (e.g., ester hydrolysis). Milder bases (NaHCO₃) are safer but may require longer reaction times.
Stoichiometry and Yield
- Excess Boc₂O (1.5 equiv) ensures complete conversion, with typical yields ranging from 70% to 85% after purification.
- Side products include N,N-di-Boc derivatives, which are minimized by controlling Boc₂O stoichiometry.
Characterization and Physical Properties
Spectroscopic Data :
- ¹H NMR (DMSO-d₆): δ 1.42 (s, 9H, tBu), 2.28 (s, 6H, Ar-CH₃), 6.95 (s, 2H, Ar-H), 9.12 (s, 1H, NH).
- IR (ATR) : 1685 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (N-H bend).
Physical Properties :
| Property | Value |
|---|---|
| Boiling Point | 307.5 ± 42.0°C (Pred.) |
| Density | 1.321 ± 0.06 g/cm³ |
| pKa | 13.00 ± 0.70 |
| Molecular Weight | 300.19 g/mol |
Industrial-Scale Considerations
While laboratory-scale synthesis is well-established, industrial production requires:
- Continuous Flow Reactors : To enhance heat transfer and mixing efficiency.
- Catalyst Recycling : Palladium-based catalysts (if used in downstream coupling reactions) require recovery systems.
- Cost Optimization : Bulk procurement of Boc₂O and solvent recycling reduce manufacturing costs.
Comparative Analysis with Related Carbamates
This compound exhibits distinct reactivity compared to analogs:
- vs. Methyl Carbamates : The tert-butyl group offers superior steric protection, reducing unintended deprotection during subsequent reactions.
- vs. 3,5-Dibromo Derivatives : The 4-bromo substitution pattern directs electrophilic aromatic substitution to the 2- and 6-positions, enabling regioselective functionalization.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in tert-butyl N-(4-bromo-2,6-dimethylphenyl)carbamate can undergo nucleophilic substitution reactions. Common reagents include sodium azide, which can replace the bromine atom with an azide group.
Oxidation Reactions: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction Reactions: Reduction of the compound can be achieved using hydrogen gas in the presence of a palladium catalyst to remove the bromine atom.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst at room temperature.
Major Products Formed:
Substitution: tert-Butyl N-(4-azido-2,6-dimethylphenyl)carbamate.
Oxidation: this compound with additional hydroxyl or carbonyl groups.
Reduction: tert-Butyl N-(2,6-dimethylphenyl)carbamate.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the preparation of pharmaceuticals and agrochemicals .
Biology:
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development .
Industry:
Mechanism of Action
The mechanism of action of tert-butyl N-(4-bromo-2,6-dimethylphenyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors. The presence of the bromine atom and tert-butyl group influences its binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
tert-Butyl(4-bromo-2,6-diethylphenyl)carbamate (CAS: Not provided)
- Substituents : Ethyl groups at 2- and 6-positions instead of methyl.
- Key Difference: Increased steric bulk due to ethyl groups may reduce reactivity in nucleophilic substitution reactions compared to the dimethyl analog. This compound was synthesized via a similar method involving di-tert-butyl dicarbonate and 4-bromo-2,6-diethylaniline in ethanol .
4-Bromo-2,6-dimethylbenzene-1-sulfonamide (CAS: Not provided)
- Functional Group : Sulfonamide instead of carbamate.
- This compound is used in medicinal chemistry for protease inhibition studies .
Cyclic and Bicyclic Carbamates
tert-Butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate (CAS: 1330069-67-4)
tert-Butyl N-{4-formylbicyclo[2.2.2]octan-1-yl}carbamate (CAS: 1932203-04-7)
- Framework : Rigid bicyclo[2.2.2]octane system with a formyl group.
- Key Difference : The bicyclic structure imposes significant steric constraints, limiting conformational flexibility. This property is exploited in drug design to stabilize peptide mimics .
Heterocyclic Carbamates
tert-Butyl 5-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS: 215184-78-4)
tert-Butyl N-[(3R,5S)-5-(trifluoromethyl)piperidin-3-yl]carbamate (CAS: 1523530-57-5)
- Substituents : Trifluoromethyl group on a piperidine ring.
- Key Difference : The electron-withdrawing CF₃ group increases metabolic stability, making this compound a candidate for CNS drug development .
Comparative Data Table
Key Research Findings
- Steric Effects : Ethyl-substituted analogs exhibit reduced reactivity in coupling reactions compared to methyl-substituted derivatives due to steric hindrance .
- Solubility Trends : Hydroxyl or polar groups in cyclic carbamates improve aqueous solubility, whereas aromatic bromo-carbamates are more lipophilic .
- Biological Activity: Heterocyclic bromo-carbamates (e.g., isoquinoline derivatives) show enhanced target affinity compared to purely aromatic systems .
Q & A
Q. What are standard synthetic routes for preparing tert-butyl N-(4-bromo-2,6-dimethylphenyl)carbamate?
The compound is typically synthesized via carbamate protection of the parent amine. A common method involves reacting 4-bromo-2,6-dimethylaniline with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP, triethylamine) in anhydrous THF or dichloromethane. Reaction conditions (e.g., 0–25°C, 12–24 hours) are optimized to achieve high yields (>80%) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- ¹H/¹³C NMR : To confirm the tert-butyl group (δ ~1.3 ppm for CH₃), aromatic protons (δ 6.5–7.5 ppm), and carbamate carbonyl (δ ~155 ppm).
- Mass spectrometry (HRMS) : For molecular ion verification (C₁₃H₁₇BrNO₂⁺, expected m/z ~306.04).
- HPLC : To assess purity (>95%) under reverse-phase conditions (C18 column, acetonitrile/water gradient) .
Q. How does the bromo substituent influence reactivity in cross-coupling reactions?
The 4-bromo group enables Suzuki-Miyaura or Buchwald-Hartwig couplings, forming biaryl or C–N bonds. For example, palladium-catalyzed coupling with arylboronic acids at 80–100°C in toluene/water (K₂CO₃ base) yields functionalized carbamates. Reaction efficiency depends on ligand choice (e.g., XPhos) and deoxygenation .
Q. What are the stability considerations for storage and handling?
The compound is stable at room temperature in inert atmospheres but degrades under strong acids/bases (e.g., TFA cleaves the Boc group). Store in sealed containers at 2–8°C, protected from light and moisture. Avoid contact with oxidizing agents (e.g., HNO₃) to prevent decomposition .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Solvent selection : Replace THF with toluene to improve scalability and reduce costs.
- Catalyst loading : Reduce Pd catalyst to 0.5–1 mol% with efficient ligands (e.g., SPhos).
- Workup : Use aqueous NaHCO₃ to neutralize excess Boc₂O and extract with ethyl acetate. Yields >90% are achievable with strict temperature control (±2°C) and inert conditions .
Q. How to resolve contradictions in Boc-deprotection efficiency under acidic conditions?
Discrepancies arise from varying acid strengths and steric effects. For example:
- TFA/DCM (1:1) : Completes deprotection in 1 hour at 25°C for less hindered derivatives.
- HCl/dioxane (4 M) : Requires 6–12 hours for sterically shielded carbamates. Monitor by TLC (Rf shift) or in situ IR (loss of carbonyl peak at ~1700 cm⁻¹) .
Q. What strategies enhance regioselectivity in electrophilic aromatic substitution (EAS)?
Q. How to design derivatives for studying structure-activity relationships (SAR)?
Modify substituents systematically:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
